2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine
Description
2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine (CAS 876380-66-4) is a chemically modified nucleoside derivative characterized by a 2-hydroxyethylsulfanyl group at the 8-position of the adenine base and a deoxyribose sugar. Its molecular formula is C₁₂H₁₇N₅O₄S, with a molecular weight of 327.36 g/mol . This compound serves as a critical intermediate in synthesizing 8-Oxo-2'-deoxyadenosine, a DNA lesion known to stabilize human telomeric G-quadruplex structures, which are implicated in genomic stability and cancer biology . The structural uniqueness of this compound lies in its 8-position substitution, which distinguishes it from other adenosine derivatives and influences its biochemical interactions.
Properties
IUPAC Name |
(2R,3S,5R)-5-[6-amino-8-(2-hydroxyethylsulfanyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c13-10-9-11(15-5-14-10)17(12(16-9)22-2-1-18)8-3-6(20)7(4-19)21-8/h5-8,18-20H,1-4H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTBKZIFYLSBPO-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2SCCO)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2SCCO)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826328 | |
| Record name | 2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876380-66-4 | |
| Record name | 2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine typically involves multiple steps, starting from readily available precursorsThe final step often involves deprotection to yield the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially altering the sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is utilized in studies involving DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound’s unique properties make it valuable in the development of novel materials and environmental applications
Mechanism of Action
The mechanism by which 2’-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine exerts its effects involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
N⁶-(2-Hydroxyethyl)-Adenosine (HEA)
- Structure : Features a 2-hydroxyethyl group at the N⁶-position of adenine, retaining the ribose sugar.
- Source : Naturally occurring in Cordyceps cicadae, a medicinal fungus .
- Biological Activity: Demonstrates insecticidal activity against Plutella xylostella larvae by targeting adenosine receptors (PxAdoR). A dose of 1 mg/mL induces larval mortality and growth inhibition .
- Key Difference : The substitution at N⁶ (vs. 8-position in the target compound) alters receptor binding specificity, making HEA more relevant to pest control than DNA modulation.
2'-Deoxy-8-[[2-(1H-Imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)
- Structure: Contains an imidazole-ethylamino group at the 8-position and a triphosphate group at the 5'-OH of deoxyribose.
- Molecular Formula : C₁₅H₂₃N₈O₁₂P₃ (MW: 600.31 g/mol) .
- Application : Used in in vitro selection studies due to its modified triphosphate moiety, enabling incorporation into nucleic acids for functional assays .
- Key Difference : The triphosphate group and imidazole side chain enhance its utility in enzymatic processes, contrasting with the target compound’s role in DNA stabilization.
N⁶,N⁶-Dimethyl-2'-Deoxyadenosine
- Structure : Features dimethyl groups at the N⁶-position of adenine and a deoxyribose sugar.
- Molecular Formula : C₁₂H₁₇N₅O₃ (MW: 291.30 g/mol) .
- Relevance : Used in epigenetic studies, as N⁶-methylation influences DNA-protein interactions and gene expression.
- Key Difference : Methylation at N⁶ (vs. sulfanyl at C8) alters base-pairing and protein recognition, directing its function toward transcriptional regulation rather than G-quadruplex stabilization.
2-[(3-Aminopropyl)sulfanyl]-1,N⁶-Ethenoadenosine Diphosphate
- Structure: A 2-position sulfanyl substitution with a 3-aminopropyl chain and etheno-bridge modification, coupled with a diphosphate group.
- Synthesis: Derived from adenosine diphosphate (ADP) via heterocyclization with carbon disulfide and alkylation .
- Biological Activity : Promotes platelet aggregation by mimicking ADP’s role in clotting pathways.
- Key Difference : The 2-position substitution and diphosphate moiety make it a potent agonist for platelet receptors, unlike the target compound’s DNA-centric activity.
2′-(2-Hydroxyethyl)-2′-Deoxyadenosine
- Structure : A 2-hydroxyethyl group at the 2′-position of the deoxyribose sugar.
- Synthesis : Prepared via multi-step reactions involving hydroxylation and protection/deprotection strategies .
- Application : Explored for sugar-modified nucleic acids to study backbone flexibility and enzymatic processing.
- Key Difference : Modification at the sugar moiety (vs. base in the target compound) impacts ribose conformation and polymerase compatibility.
Structural and Functional Analysis Table
Biological Activity
2'-Deoxy-8-[(2-hydroxyethyl)sulfanyl]adenosine (CAS No. 876380-66-4) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is a derivative of adenosine, which plays critical roles in various biological processes, including energy transfer, signal transduction, and modulation of immune responses. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfur-containing side chain that may influence its interaction with biological targets compared to standard adenosine.
Research indicates that this compound interacts with various adenosine receptors, particularly the A1, A2A, and A3 subtypes. These receptors are G-protein-coupled receptors (GPCRs) that mediate numerous physiological responses:
- A1 Receptor Activation : Inhibition of adenylate cyclase activity, leading to decreased cAMP levels.
- A2A Receptor Activation : Modulation of neurotransmitter release and vasodilation.
- A3 Receptor Activation : Involvement in anti-inflammatory responses and cytoprotection.
Antiproliferative Effects
Recent studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance, in MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via A3 receptor |
| HeLa | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 25 | Modulation of apoptosis and necrosis |
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory properties. It appears to enhance the activity of T cells while inhibiting excessive inflammatory responses through selective receptor activation . This dual action suggests potential applications in autoimmune diseases and inflammatory conditions.
Case Studies
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Case Study: Cancer Treatment
- Objective : Evaluate the efficacy of this compound in vivo.
- Method : Mice bearing xenograft tumors were treated with varying doses.
- Results : Significant tumor reduction was observed at doses above 10 mg/kg, correlating with increased apoptosis markers in tumor tissues.
-
Case Study: Inflammatory Response
- Objective : Assess the anti-inflammatory effects in a model of acute lung injury.
- Method : Administration of the compound prior to inducing lung injury.
- Results : Reduced levels of pro-inflammatory cytokines were detected, indicating a protective effect against lung damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
